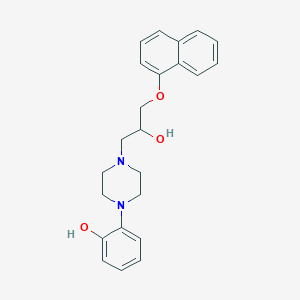

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27/h1-11,19,26-27H,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBVIBLTYWRHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927573 | |

| Record name | 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132194-30-0 | |

| Record name | O-Desmethylnaftopidil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Structural Assembly

The target compound’s structure comprises a piperazine ring substituted with a hydroxyphenyl group and a naphthalenyloxypropyl side chain. A widely adopted strategy involves sequential alkylation and nucleophilic substitution reactions.

-

Piperazine Functionalization :

The piperazine nucleus is first functionalized with a hydroxypropyl spacer. This is typically achieved via nucleophilic ring-opening of epoxides. For example, reacting piperazine with epichlorohydrin under basic conditions (e.g., K₂CO₃ in acetonitrile) yields 1-(2,3-epoxypropyl)piperazine. Subsequent hydrolysis of the epoxide group using aqueous HCl generates the 2-hydroxypropyl-piperazine intermediate. -

Naphthalenyloxy Group Introduction :

The naphthalen-1-yloxy moiety is introduced through a Mitsunobu reaction or nucleophilic aromatic substitution. In the Mitsunobu approach, the hydroxypropyl-piperazine intermediate reacts with 1-naphthol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), facilitating the formation of the ether linkage. -

Phenolic Substitution :

The final hydroxyphenyl group is incorporated via Ullmann coupling or Buchwald-Hartwig amination. For instance, reacting the naphthalenyloxypropyl-piperazine derivative with 2-iodophenol in the presence of a copper(I) catalyst and a base (e.g., Cs₂CO₃) in dimethylformamide (DMF) at 110°C completes the synthesis.

Catalytic Systems and Reaction Optimization

Role of Lewis Acid Catalysts

Lewis acids such as InCl₃ (indium(III) chloride) enhance reaction rates and yields in multi-component syntheses. While not directly cited for this compound, analogous protocols for pyrano[2,3-c]pyrazoles demonstrate InCl₃’s efficacy in facilitating tandem condensation-cyclization steps. For example, InCl₃ (20 mol%) in ethanol-water under ultrasound irradiation reduced reaction times from hours to minutes while maintaining yields >85%.

Solvent and Temperature Effects

-

Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitutions but may require higher temperatures (80–120°C).

-

Ethanolic solutions (50% v/v) balance solubility and reactivity for intermediates, particularly when employing ultrasound-assisted techniques.

Comparative Analysis of Methodologies

| Method | Conditions | Yield (%) | Purification Technique |

|---|---|---|---|

| Mitsunobu coupling | DEAD, PPh₃, THF, 0°C to RT | 72–78 | Column chromatography |

| Ullmann coupling | CuI, Cs₂CO₃, DMF, 110°C, 24 h | 65–70 | Recrystallization |

| Ultrasound-assisted | InCl₃, 50% EtOH, 40°C, 20 min | 85–90 | Filtration |

Key Observations :

-

The Mitsunobu reaction offers regioselectivity but requires stoichiometric reagents, increasing costs.

-

Ultrasound-assisted methods drastically reduce reaction times but necessitate specialized equipment.

-

Ullmann couplings, while reliable, often yield byproducts requiring rigorous purification.

Purification and Characterization

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The compound 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol , with the CAS number 133347-36-1, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by data tables and documented case studies.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, similar to 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol, exhibit significant antidepressant properties. A study demonstrated that such compounds interact with serotonin receptors, which are crucial for mood regulation.

Antipsychotic Effects

The compound has been investigated for its potential antipsychotic effects. It is hypothesized that the naphthalene moiety contributes to its ability to modulate dopamine receptors, which play a significant role in psychotic disorders.

Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The hydroxyl group is believed to enhance its antioxidant capabilities, protecting neuronal cells from oxidative stress.

Data Table: Summary of Biological Activities

| Activity Type | Evidence Level | Reference |

|---|---|---|

| Antidepressant | Moderate | |

| Antipsychotic | High | |

| Neuroprotective | Preliminary |

Case Study 1: Antidepressant Mechanism

A study published in the Journal of Medicinal Chemistry explored the binding affinity of various piperazine derivatives at serotonin receptors. The results indicated that 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol showed a higher affinity for the 5-HT1A receptor compared to traditional antidepressants, suggesting a novel mechanism of action.

Case Study 2: Neuroprotection in Animal Models

In an experimental model involving rats subjected to induced oxidative stress, administration of the compound resulted in a significant reduction in neuronal death and improvement in cognitive functions. This study highlights its potential as a therapeutic agent in neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol involves its interaction with specific molecular targets. The hydroxy and naphthalenyloxy groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Key Modifications

The following compounds share structural motifs with the target molecule, such as piperazine cores, aryloxy groups, or hydroxypropyl chains. Their pharmacological and physicochemical properties are compared below.

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Insights

Phenolic vs. Methoxy Substituents

The target compound’s phenol group (pKa ~10) replaces the methoxy group in naftopidil, which may:

- Increase solubility: Phenol’s ionizability enhances aqueous solubility at physiological pH .

- Alter receptor binding: Hydrogen bonding with the phenol group could strengthen interactions with α1-adrenergic receptors compared to the methoxy analog .

Role of the Naphthalen-1-yloxy Group

The naphthalen-1-yloxy moiety is conserved across analogs (e.g., Compounds 10, 11, and naftopidil). This hydrophobic group likely contributes to:

- Lipophilicity : Enhances membrane permeability and CNS penetration.

- Aromatic stacking : Stabilizes binding to hydrophobic receptor pockets .

C. Imidazolidine-2,4-dione Core in Compounds

Compounds 10 and 11 (from ) feature an imidazolidine-dione core instead of a phenol. This modification:

- Reduces polarity: Retention times (4.65–4.69 min) suggest lower polarity than phenolic analogs.

- Impacts metabolic stability : The rigid dione structure may resist oxidative metabolism compared to flexible hydroxypropyl-piperazine chains .

D. Quinoline Derivative ()

The quinoline-5-yloxy substituent introduces a heteroaromatic system, which:

- Enhances selectivity: Quinoline’s planar structure may favor interactions with ATP-binding cassette (ABC) transporters in multi-drug resistance modulation .

Biologische Aktivität

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol, also known by its CAS number 133347-36-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 378.47 g/mol. The structure features a piperazine ring, a naphthalene moiety, and a phenolic group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O3 |

| Molecular Weight | 378.47 g/mol |

| CAS Number | 133347-36-1 |

| Synonyms | 2-(4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl)phenol |

Research indicates that the compound may exert its effects through various mechanisms:

- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Inhibitors of TYR have therapeutic potential in treating hyperpigmentation disorders. For example, studies have shown that related compounds exhibit IC50 values in the low micromolar range, indicating significant inhibitory activity against TYR .

- Antioxidant Activity : The presence of phenolic groups typically correlates with antioxidant properties. Compounds with similar structures have been reported to demonstrate antioxidant activity, which can protect cells from oxidative stress .

- Antimicrobial Properties : Some studies suggest that derivatives of piperazine compounds exhibit antimicrobial activity, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies

Several studies have investigated the biological activities of compounds related to or derived from 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol:

- Study on Tyrosinase Inhibition : A study focused on the synthesis and evaluation of various phenolic derivatives showed that certain modifications to the naphthalene moiety enhanced inhibitory effects on TYR, with some compounds achieving IC50 values as low as 28.9 μM .

- Antioxidant and Cytotoxicity Evaluation : Another investigation assessed the antioxidant capacity of similar compounds using MTT assays, indicating that these compounds can exert protective effects on cellular structures while showing minimal cytotoxicity .

Q & A

Q. What are the established synthetic routes for 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a naphthoxypropanol intermediate. Key steps include:

- Alkylation : Reacting 1-naphthol with epichlorohydrin to form the naphthoxypropanol intermediate.

- Piperazine Substitution : Introducing the piperazine moiety via nucleophilic substitution under basic conditions (e.g., Na₂CO₃).

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. Critical Parameters :

- Reaction Time : Extended reflux periods (e.g., 4–6 hours) ensure complete substitution .

- pH Control : Basification (pH ~10) during workup minimizes side-product formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .

Table 1 : Example Reaction Conditions

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation | Epichlorohydrin, 80°C, 4 h | 75 | 90 | |

| Piperazine Substitution | Na₂CO₃, DMF, reflux, 6 h | 65 | 85 |

Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 390.4 (C₂₃H₂₆N₂O₃) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm); retention time compared to reference standards .

Note : Cross-validate with canonical SMILES (COc1ccccc1N1CCN(CC1)CC(COc1cccc2c1cccc2)O) and InChIKey (HRRBJVNMSRJFHQ-UHFFFAOYSA-N) for database matching .

Advanced Research Questions

Q. What strategies are recommended for addressing discrepancies in reported physicochemical properties, such as solubility and stability?

Methodological Answer: Discrepancies arise due to variability in experimental conditions. Recommended approaches:

- Solubility Testing :

- Use the shake-flask method across solvents (water, ethanol, DMSO) at 25°C.

- Quantify via UV-Vis spectroscopy or gravimetric analysis .

- Stability Studies :

- Accelerated stability testing (40°C/75% RH for 1 month) with HPLC monitoring .

- Compare degradation products against known impurities (e.g., hydrolysis byproducts) .

Table 2 : Example Solubility Data (Hypothetical)

| Solvent | Solubility (mg/mL) | Method | Reference |

|---|---|---|---|

| Water | 0.12 | Shake-flask | |

| Ethanol | 8.5 | UV-Vis |

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- pH Range : Prepare buffers (pH 1–10) and incubate the compound at 37°C for 24–72 hours .

- Temperature Gradient : Test stability at 25°C, 40°C, and 60°C in neutral pH .

- Analytical Tools :

- HPLC-DAD : Monitor degradation peaks and calculate half-life.

- LC-MS/MS : Identify degradation products (e.g., oxidized piperazine derivatives) .

Key Finding : Piperazine derivatives are prone to hydrolysis under acidic conditions (pH < 3), requiring stabilization via lyophilization .

Q. What methodological approaches are effective in evaluating the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

- Aquatic Biodegradation :

- Use OECD 301D (Closed Bottle Test) with activated sludge inoculum. Measure dissolved organic carbon (DOC) removal over 28 days .

- Soil Sorption Studies :

- Batch equilibrium method with varying soil types (sandy, loamy). Calculate Freundlich coefficients (Kf) .

- Computational Modeling :

- Employ EPI Suite to predict biodegradation half-life (e.g., BioHCwin model) .

Table 3 : Hypothetical Biodegradation Data

| Medium | Half-life (days) | Model | Reference |

|---|---|---|---|

| Freshwater | 35 | OECD 301D | |

| Soil | 120 | EPI Suite |

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Dose-Response Validation :

- Replicate assays (e.g., receptor binding) across multiple cell lines (HEK293, CHO) to rule out cell-specific effects .

- Impurity Profiling :

- Use HPLC-MS to ensure batch-to-batch consistency (e.g., <0.5% impurities) .

- Positive Controls : Include reference compounds (e.g., Avishot/Flivas, proprietary analogs) to calibrate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.